molecular formula C23H23N3O3S B2421092 1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 616214-21-2

1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2421092
CAS RN: 616214-21-2
M. Wt: 421.52
InChI Key: RDTYXOFWWXAVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of tetrahydroquinazolines, including variants similar to the specified compound, has been explored in various studies. For instance, one study focused on the synthesis and structural analysis of quinazolinones, revealing insights into their molecular structures and conformation in crystal forms (Swamy et al., 2008).

  • Other research has delved into the preparation of tetrahydroquinazoline derivatives through different synthetic pathways, contributing to the understanding of their chemical properties and potential applications (Orth & Jones, 1961).

Potential Pharmacological Activities

  • Several studies have investigated the potential pharmacological activities of quinazoline derivatives. One example is their exploration as calcium antagonists, with research highlighting the synthesis and in vitro screening of octahydroquinazoline derivatives for such activities (Saraç et al., 1997).

  • The anticancer and antioxidant properties of tetrahydroquinazolines bearing nitrophenyl groups have also been a subject of research, providing insights into their potential therapeutic uses (Sayed et al., 2021).

Chemical Reactivity and Interactions

  • Research on the reactivity of compounds structurally related to the specified chemical has revealed interesting findings, such as the transformation of benzylamino-nitriles and the effects of different substituents on these reactions (Harcourt et al., 1978).

  • The electrochemical properties and corrosion inhibition effects of quinazoline Schiff base compounds have been explored, suggesting potential applications in materials science and corrosion prevention (Khan et al., 2017).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-19-12-6-16(7-13-19)14-15-25-21-5-3-2-4-20(21)23(30)24-22(25)17-8-10-18(11-9-17)26(27)28/h6-13H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYXOFWWXAVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.